molecular formula C22H32O5 B1250036 Phorbasin C

Phorbasin C

Cat. No.: B1250036
M. Wt: 376.5 g/mol
InChI Key: DPOPAXHJZJBKAU-CTNQBRAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbasin C is a natural product found in Phorbas with data available.

Scientific Research Applications

Novel Diterpenes Discovery

Phorbasin C, along with Phorbasin B, has been identified as a novel diterpene from the Australian marine sponge Phorbas species. These compounds exhibit a unique carbon skeleton, highlighting the diverse chemical structures found in marine organisms (McNally & Capon, 2001).

Biomedical Potential

Although specific studies on this compound's biomedical applications are not available in the current literature, other compounds from the Phorbas species have demonstrated significant biological activities. For instance, Phorbasin H from Phorbas sp. has been found to act as a yeast-to-hypha transition inhibitor in Candida albicans, affecting the cAMP-Efg1 pathway and inhibiting filamentous growth (Lee et al., 2013). This suggests a potential area of pharmacological interest in compounds like this compound.

Chemical Synthesis and Structure Elucidation

The chemical synthesis of compounds related to this compound, such as Phorbasin H, has been achieved. This synthesis provides insights into their molecular structures and potential for further chemical manipulation (Takahashi et al., 2019).

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

[(1S,5R,6R)-6-[(2E,4E,7Z)-6,10-dimethylundeca-2,4,7-trien-2-yl]-5-hydroxy-3-(hydroxymethyl)-4-oxocyclohex-2-en-1-yl] acetate

InChI

InChI=1S/C22H32O5/c1-14(2)8-6-9-15(3)10-7-11-16(4)20-19(27-17(5)24)12-18(13-23)21(25)22(20)26/h6-7,9-12,14-15,19-20,22-23,26H,8,13H2,1-5H3/b9-6-,10-7+,16-11+/t15?,19-,20-,22+/m0/s1

InChI Key

DPOPAXHJZJBKAU-CTNQBRAMSA-N

Isomeric SMILES

CC(C)C/C=C\C(C)/C=C/C=C(\C)/[C@H]1[C@H](C=C(C(=O)[C@@H]1O)CO)OC(=O)C

Canonical SMILES

CC(C)CC=CC(C)C=CC=C(C)C1C(C=C(C(=O)C1O)CO)OC(=O)C

synonyms

phorbasin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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